Four-Amino Acid Sequence Divergence from the Prototype Insect Toxin AaH IT (AaH IT1)
AaH IT2 was fully sequenced and found to differ at exactly four amino acid positions compared with AaH IT (the previously characterized excitatory insect toxin, later designated AaH IT1), which itself differs from AaH IT by a single residue [1]. Despite these sequence differences, AaH IT2 and AaH IT retain equal paralytic potency toward blowfly larvae (*Sarcophaga argyrostoma*), establishing that the four substituted positions do not abrogate insecticidal activity but provide a structurally distinct molecular surface for receptor interaction studies [1]. This diverged sequence, combined with conserved toxicity, creates a unique tool for structure–function mapping of the toxin–sodium channel interface.
| Evidence Dimension | Primary sequence identity relative to AaH IT |
|---|---|
| Target Compound Data | Differs in 4 amino acid positions from AaH IT |
| Comparator Or Baseline | AaH IT (AaH IT1) differs in 1 amino acid position from AaH IT |
| Quantified Difference | 4 vs. 1 amino acid substitution relative to the reference sequence |
| Conditions | Edman degradation sequencing; venom sourced from A. australis Hector (Tozeur, Tunisia) |
Why This Matters
A divergent sequence surface with maintained toxicity enables differential mapping of insect sodium channel binding epitopes using comparative mutagenesis strategies.
- [1] Loret, E. P., Mansuelle, P., Rochat, H., & Granier, C. (1990). Neurotoxins active on insects: amino acid sequences, chemical modifications, and secondary structure estimation by circular dichroism of toxins from the scorpion Androctonus australis Hector. Biochemistry, 29(6), 1492–1501. View Source
